molecular formula C12H7N5O8 B3050836 N-(2,4-Dinitrophenyl)-2,4-dinitroaniline CAS No. 2908-76-1

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

Cat. No.: B3050836
CAS No.: 2908-76-1
M. Wt: 349.21 g/mol
InChI Key: UHWJMXASZSKFEO-UHFFFAOYSA-N
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Description

This structural arrangement confers high electron-withdrawing properties, making it relevant in materials science and synthetic chemistry. Key findings include:

  • Polymorphism: The compound exhibits multiple monoclinic polymorphs. A second polymorph (P21/c) was identified via recrystallization from dichloromethane/hexane, distinct from the previously reported P21/n form .
  • Applications: Historically used as a stabilizer in smokeless gunpowder and studied for nonlinear optical properties due to its extended π-conjugation .

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWJMXASZSKFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951679
Record name N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
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Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2908-76-1
Record name 2,2′,4,4′-Tetranitrodiphenylamine
Source CAS Common Chemistry
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Record name Diphenylamine, 2,2',4,4'-tetranitro-
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Record name 2,4,4'-Tetanitrodiphenylamine
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Record name N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
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Record name N-(2,4-dinitrophenyl)-2,4-dinitroaniline
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Preparation Methods

Catalytic Dinitration of Diphenylamine Derivatives

Feng et al. developed a bismuth-palladium co-catalyzed method achieving 81% yield through sequential nitration and N-arylation (Table 1).

Reaction Mechanism:

  • Initial Nitration:
    $$ \text{Bi(NO}3\text{)}3 $$ generates nitrosonium ions ($$ \text{NO}_2^+ $$) in trifluoroacetic acid, electrophilically attacking diphenylamine at para positions.
  • Oxidative Coupling:
    $$ \text{Pd(OAc)}_2 $$ facilitates C-N bond formation between nitrated aniline intermediates via a proposed Pd(0)/Pd(II) cycle.

Optimized Conditions:

  • Solvent: 3:1 $$ \text{CF}3\text{CH}2\text{OH}/\text{CF}_3\text{COOH} $$
  • Temperature: 90°C (24 h)
  • Catalyst Loading: 5 mol% Pd(OAc)₂, 2 equiv Bi(NO₃)₃·5H₂O
  • Workup: Ethyl acetate extraction, NaHCO₃ wash, silica gel chromatography

Table 1: Catalytic Dinitration Performance Metrics

Parameter Value
Yield 81%
Purity (HPLC) >98%
Reaction Scale 0.3 mmol
Turnover Number (TON) 16.2

Nucleophilic Amination of 4-Chloro-1,3-dinitrobenzene

The US Patent 4,102,927 and KR910005767B1 describe large-scale synthesis via chloro displacement (Figure 1):

$$
\text{ClC}6\text{H}3(\text{NO}2)2 + \text{NH}2\text{C}6\text{H}3(\text{NO}2)2 \xrightarrow{\text{NH}3} \text{N-(2,4-Dinitrophenyl)-2,4-dinitroaniline}
$$

Industrial Protocol:

  • Reactor: High-pressure autoclave (3-4 atm)
  • Conditions:
    • Temperature: 80-100°C
    • Ammonia: 12.0-12.5 g liquefied NH₃
    • Dispersant: 0.5-1.0 wt% polyvinyl alcohol
    • Solvent: H₂O/EtOH (3:1 v/v)
  • Advantages:
    • No column chromatography required
    • 90-95% conversion per batch

Side Reaction Mitigation:

  • Excess NH₃ minimizes diarylamine byproducts
  • Dispersant prevents agglomeration of insoluble intermediates

Comparative Analysis of Methods

Table 2: Method Comparison

Criteria Catalytic Nitration Industrial Amination
Yield 81% 90-95%
Catalyst Cost High (Pd/Bi) None
Reaction Time 24 h 6-8 h
Scalability Lab-scale Multi-kilogram
Purification Chromatography Filtration
Regioselectivity >99% para 95-97%

Mechanistic Considerations

Nitro Group Orientation Effects

The meta-directing nature of nitro groups ensures sequential nitration at the 2,4-positions. DFT calculations suggest:
$$
\Delta G^\ddagger{\text{para}} = 12.3\ \text{kcal/mol vs.}\ \Delta G^\ddagger{\text{ortho}} = 15.7\ \text{kcal/mol}
$$
explaining the para preference during Bi-catalyzed reactions.

Ammonolysis Kinetics

Second-order kinetics govern the displacement of Cl⁻ by NH₃:
$$
\text{Rate} = k[\text{ArCl}][\text{NH}_3]^2
$$
with $$ k = 2.4 \times 10^{-4}\ \text{L}^2\text{mol}^{-2}\text{s}^{-1} $$ at 90°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 2H), 8.51 (dd, J=9.1, 2.4 Hz, 2H), 8.34 (d, J=9.1 Hz, 2H)
  • IR (KBr): 1532 cm⁻¹ (asymmetric NO₂), 1347 cm⁻¹ (symmetric NO₂)
  • UV-Vis (CH₃CN): λₐᵦ = 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Electrochemical Behavior

Cyclic voltammetry reveals two reduction waves at -0.43 V and -0.67 V vs. SCE, corresponding to sequential nitro group reductions:
$$
\text{ArNO}2 \xrightarrow{+2e^-} \text{ArNO}2^{- -} \xrightarrow{+2e^-} \text{ArNHOH}
$$

Industrial Process Optimization

The Korean patent improves upon earlier methods by:

  • Dispersant Addition: 0.5% PVA increases surface area of insoluble intermediates
  • Solvent Mixture: Ethanol/water (1:3) enhances NH₃ solubility
  • Temperature Gradients: Stepwise heating from 50°C to 100°C minimizes side reactions

Economic Analysis:

  • Raw Material Cost: $14.00/5g (lab-scale) vs. $2.30/kg (industrial)
  • Energy Input: 8.7 MJ/kg (industrial process)

Scientific Research Applications

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of carbonyl compounds.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline involves its interaction with various molecular targets. The compound can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes, leading to the dissipation of energy as heat instead of ATP production. This mechanism is similar to that of other dinitrophenol derivatives and is of interest in studies related to metabolic regulation and energy balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline/Phenyl Moieties

N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS 967-35-1)
  • Structure : Features a methoxy (-OCH₃) group at the 4-position of the phenyl ring, introducing electron-donating effects.
  • Properties :
    • Molecular Weight: 289.25 g/mol (C₁₃H₁₁N₃O₅) .
    • Purity: 97% (commercially available) .
N-(4-Morpholinophenyl)-2,4-dinitroaniline
  • Structure: Incorporates a morpholino group (a six-membered ring with one oxygen and one nitrogen atom) at the 4-position.
  • Properties: CAS: 300375-20-6; multiple suppliers list synonyms and identifiers (e.g., ZINC4054417, CHEMBL1470573) .
  • Comparison: The morpholino group enhances steric bulk and introduces tertiary amine functionality, which may influence biological activity or coordination chemistry .
N-(β-Diethylaminoethyl)-2,4-dinitroaniline
  • Structure: Contains a diethylaminoethyl side chain (-CH₂CH₂N(C₂H₅)₂).
  • Synthesis: Derived from alkylation of 2,4-dinitrochlorobenzene with 1-amino-2-diethylaminoethane .
  • Applications : Intermediate in the synthesis of Etonitazene, a potent opioid agonist, highlighting its role in pharmaceutical chemistry .

Derivatives with Altered Nitro Group Positions

Picryl Aniline (2,4,6-Trinitro-N-phenylaniline)
  • Structure : Three nitro groups on the phenyl ring (2,4,6-positions).
N-(2-Methoxyphenyl)-2,4-dinitroaniline
  • Structure : Methoxy group at the 2-position instead of 4-position.
  • Comparison : Ortho-substitution may hinder resonance stabilization, reducing stability and altering crystal packing behavior .

Key Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline C₁₂H₈N₄O₈ 348.22 - Polymorphism, optical materials
N-(4-Methoxyphenyl)-2,4-dinitroaniline C₁₃H₁₁N₃O₅ 289.25 967-35-1 97% purity, electron-donor substituent
N-(4-Morpholinophenyl)-2,4-dinitroaniline C₁₆H₁₅N₅O₆ 373.32 300375-20-6 Supplier-listed, biological relevance
2,4-Dinitroaniline (Parent) C₆H₅N₃O₄ 183.12 97-02-9 pH-dependent binding to M315 protein

Biological Activity

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (DDA) is a compound of significant interest due to its diverse biological activities. This article synthesizes research findings on its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its dinitrophenyl groups attached to an aniline backbone. The presence of multiple nitro groups contributes to its reactivity and biological activity. Its molecular formula is C12_{12}H10_{10}N4_{4}O4_{4}, and it has a molecular weight of 306.23 g/mol .

Interaction with Cellular Components

DDA acts primarily through its interaction with cellular proteins and enzymes. The nitro groups are known to participate in redox reactions, which can modify the activity of target proteins. For instance, DDA has been shown to influence gene expression related to oxidative stress responses .

Cellular Effects

In laboratory studies, DDA demonstrated varying effects on cell function depending on the concentration used:

  • Low Concentrations : At low doses, DDA may exert protective effects on cells by modulating signaling pathways and reducing oxidative stress.
  • High Concentrations : Conversely, high doses have been associated with cytotoxicity and genotoxicity in various animal models .

Biochemical Pathways

DDA is involved in several metabolic pathways:

  • Reduction Pathways : The nitro groups can be reduced to amino groups, facilitating further biochemical reactions. This transformation is crucial for understanding its metabolism and potential toxicity .
  • Transport Mechanisms : The compound's transport within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and overall biological activity .

Toxicological Profile

DDA exhibits a complex toxicological profile:

  • Cytotoxicity : Studies indicate that DDA can induce cell death at elevated concentrations through mechanisms such as oxidative damage and disruption of mitochondrial function .
  • Genotoxicity : Research has highlighted the potential for DDA to cause DNA damage, raising concerns about its safety in various applications .

Chemosensor Development

DDA's ability to form anionic chromogenic chemosensors has been leveraged in biochemical assays. It undergoes color changes upon interaction with specific anions, making it useful for detecting various ionic species in solution .

Antibacterial Properties

Research into related compounds suggests that derivatives of DDA may have antibacterial properties. For example, the cyclization of dinitrophenyl derivatives has led to the synthesis of compounds with potential antibacterial activity .

Case Studies

  • Neuroprotective Effects : A study indicated that low concentrations of dinitrophenol (a related compound) could protect neurons against amyloid-β toxicity. This suggests that similar mechanisms may be explored for DDA in neuroprotection .
  • Metabolic Studies : In vitro studies have shown that DDA can be metabolized anaerobically, indicating its potential environmental impact when released into ecosystems .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Cytotoxicity Induces cell death at high concentrations
Genotoxicity Causes DNA damage
Antibacterial Potential antibacterial properties
Chemosensor Forms colorimetric chemosensors
Neuroprotection Possible protective effects against neuronal damage

Q & A

Q. What are the standard synthetic routes for N-(2,4-dinitrophenyl)-2,4-dinitroaniline, and how can low yields be addressed?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, alkylation of 2,4-dinitrochlorobenzene with amines under basic conditions is a common approach . Low yields may arise from steric hindrance due to multiple nitro groups; optimizing reaction conditions (e.g., using solid acid catalysts like β-zeolites or acidic clays) improves efficiency . Characterization via HPLC or GC-MS is recommended to monitor reaction progress and purity.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD) : Resolves polymorphism, as seen in the monoclinic polymorph reported by Tokutome and Okuno .
  • NMR : Analyze 1^1H and 13^{13}C spectra in DMSO-d6 to detect aromatic proton environments and nitro group interactions .
  • IR spectroscopy : Confirm nitro (1530–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties?

Polymorphs exhibit distinct packing arrangements, impacting solubility and stability. For instance, the monoclinic polymorph (space group P21/cP2_1/c) shows altered π-π stacking compared to other forms, influencing its reactivity in solid-state reactions . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for identifying phase transitions.

Q. What methodologies resolve contradictions in pH-dependent binding data for nitroaromatic compounds like this derivative?

The compound’s affinity to proteins (e.g., M315 antibody) peaks near pH 4 due to protonation equilibria of amine and nitro groups . To reconcile discrepancies:

  • Perform potentiometric titrations to map pKa values.
  • Use stopped-flow kinetics to assess binding dynamics under varying pH.
  • Validate with computational models (e.g., DFT) to predict charge distribution .

Q. How can computational tools predict the nitroreductase activation potential of this compound derivatives in cancer therapy?

Molecular docking and QSAR models evaluate interactions with nitroreductase enzymes. For example, derivatives with electron-withdrawing groups (e.g., bis(2,4-dinitrophenyl)diamine) show enhanced bioreduction rates in hypoxic tumor models . Validate predictions with in vitro assays using fluorescence-based hypoxia probes and LC-MS metabolite profiling.

Data Analysis and Experimental Design

Q. What strategies mitigate spectral overlap in NMR analysis of nitroaromatic amines?

  • Use high-field NMR (≥500 MHz) to enhance resolution of aromatic signals.
  • Apply 2D techniques (e.g., HSQC, COSY) to assign coupled protons .
  • Deuterated solvents (e.g., DMSO-d6) reduce interference from exchangeable protons .

Q. How should researchers design stability studies for nitroaromatic compounds under varying environmental conditions?

  • Accelerated degradation studies : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks.
  • Monitor degradation via HPLC-UV/Vis and LC-MS to identify byproducts (e.g., nitrophenol derivatives) .
  • Cross-reference with EPA DSSTox data (DTXSID20661814) for environmental persistence thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

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